![molecular formula C20H19N3O3S B5732220 N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide is a chemical compound that belongs to the class of sulfonylurea derivatives. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. PTP1B is involved in the dephosphorylation of insulin receptor substrate (IRS) proteins, leading to the inhibition of insulin signaling and insulin resistance. Therefore, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.
Mechanism of Action
The mechanism of action of N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide involves the inhibition of this compound activity. By inhibiting this compound, this compound enhances insulin signaling and glucose uptake in insulin-sensitive tissues such as skeletal muscle, liver, and adipose tissue. This leads to improved glucose homeostasis and insulin sensitivity.
Biochemical and physiological effects:
Several biochemical and physiological effects of this compound have been reported in animal studies. It has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in diabetic animals. Moreover, it has been reported to have anti-inflammatory and antioxidant effects, which may contribute to its beneficial effects on metabolic disorders.
Advantages and Limitations for Lab Experiments
N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in insulin signaling and glucose homeostasis. Moreover, it has been shown to have low toxicity and good pharmacokinetic properties in animal studies. However, its solubility and stability may limit its use in some experimental settings.
Future Directions
Several future directions for the research on N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide can be envisaged. One of the most promising directions is the development of more potent and selective this compound inhibitors based on the structure of this compound. Moreover, the therapeutic potential of this compound and its analogs in the treatment of other metabolic disorders such as obesity, non-alcoholic fatty liver disease, and cardiovascular diseases should be further investigated. Finally, the molecular mechanisms underlying the beneficial effects of this compound on glucose homeostasis and lipid metabolism should be elucidated to identify new targets for drug development.
Synthesis Methods
The synthesis of N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has been reported in several studies. One of the most common methods involves the reaction of 2-aminopyridine with 4-ethoxybenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 4-cyanobenzaldehyde in the presence of a base to yield the final product.
Scientific Research Applications
N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Several studies have shown that the inhibition of this compound by this compound improves insulin sensitivity and glucose homeostasis in animal models of diabetes. Moreover, it has been reported to have beneficial effects on lipid metabolism and inflammation, which are also associated with metabolic disorders.
properties
IUPAC Name |
N'-(4-ethoxyphenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-17-11-13-18(14-12-17)27(24,25)23-20(16-8-4-3-5-9-16)22-19-10-6-7-15-21-19/h3-15H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWXTKDHHTXCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.